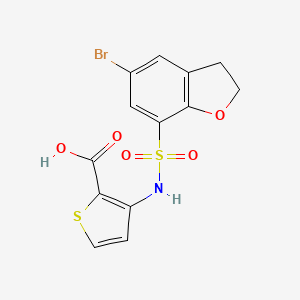

3-((5-Bromo-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carboxylic acid

Description

This compound is a hybrid heterocyclic molecule featuring a 5-bromo-2,3-dihydrobenzofuran core linked via a sulfonamido group to a thiophene-2-carboxylic acid moiety. Its synthesis involves reacting 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride with methyl-3-aminothiophene-2-carboxylate in anhydrous pyridine under nitrogen, followed by hydrolysis to yield the carboxylic acid derivative . The bromine at position 5 on the dihydrobenzofuran ring enhances steric and electronic properties, while the sulfonamido bridge facilitates interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula |

C13H10BrNO5S2 |

|---|---|

Molecular Weight |

404.3 g/mol |

IUPAC Name |

3-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)sulfonylamino]thiophene-2-carboxylic acid |

InChI |

InChI=1S/C13H10BrNO5S2/c14-8-5-7-1-3-20-11(7)10(6-8)22(18,19)15-9-2-4-21-12(9)13(16)17/h2,4-6,15H,1,3H2,(H,16,17) |

InChI Key |

VOGHAFYVRGZVRC-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromo-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carboxylic acid typically involves multi-step organic reactions. A possible synthetic route might include:

Bromination: Introduction of a bromine atom to the benzofuran ring.

Sulfonamidation: Formation of the sulfonamide group.

Thiophene Carboxylation: Introduction of the carboxylic acid group to the thiophene ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the sulfonamide group.

Substitution: Electrophilic or nucleophilic substitution reactions might occur at the brominated benzofuran ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the benzofuran ring.

Scientific Research Applications

Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: In the development of organic semiconductors or other advanced materials.

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of structurally related compounds, focusing on substituents, synthesis, and applications:

Key Insights from Comparative Analysis

- Synthetic Complexity : The target compound requires multi-step synthesis, including sulfonamide coupling and hydrolysis, whereas simpler analogues like 5-bromo-2,4-difluorobenzoic acid are synthesized via direct bromination . Enzymatic methods (e.g., C. antarctica lipase ) offer enantioselectivity for dihydrobenzofuran derivatives but are less scalable than chemical synthesis .

- Substituent Effects: Bromine: Enhances lipophilicity and halogen bonding in all compounds, but its position (e.g., 5 vs. 7) alters steric interactions. Sulfonamido vs. Methanesulfonyl: The sulfonamido group in the target compound enables hydrogen bonding, critical for protein binding, whereas methanesulfonyl groups (e.g., 5-bromo-2-methanesulfonylbenzoic acid) primarily affect solubility . Dihydrobenzofuran vs.

Biological Activity

3-((5-Bromo-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure includes a thiophene ring and a sulfonamide group, which are known to contribute to various biological effects.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes:

- A brominated dihydrobenzofuran moiety.

- A thiophene carboxylic acid.

- A sulfonamide functional group.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antimicrobial Effects : Compounds containing sulfonamide groups have been shown to possess significant antimicrobial properties.

- Anticancer Activity : Some derivatives of benzofuran and thiophene have demonstrated cytotoxicity against various cancer cell lines.

- Anti-inflammatory Properties : The presence of sulfonamide groups often correlates with anti-inflammatory effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those related to thiophene structures. Results indicated that certain compounds displayed potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of folic acid synthesis, a crucial pathway for bacterial growth.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | E. coli, S. aureus | TBD |

Anticancer Activity

In vitro studies have shown that thiophene derivatives can induce apoptosis in cancer cells. For instance, a derivative related to the target compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated significant cytotoxicity with IC50 values in the low micromolar range.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 5.4 |

| HeLa | 3.2 |

Anti-inflammatory Effects

Research on similar compounds has highlighted their ability to reduce pro-inflammatory cytokines in cellular models. The anti-inflammatory mechanism is often linked to the inhibition of NF-kB signaling pathways.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics. Toxicity assessments indicate that while some derivatives show low toxicity in vitro, further studies are necessary to evaluate their safety profiles in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.